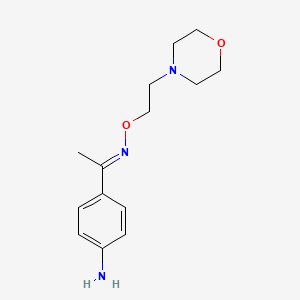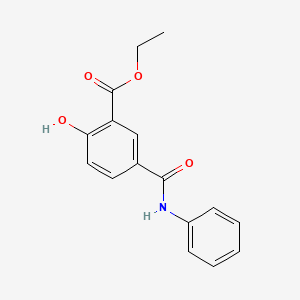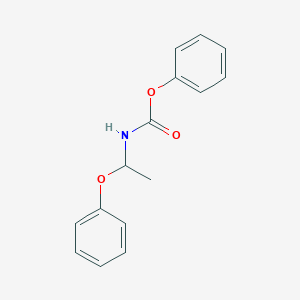![molecular formula C15H26O B14680715 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene CAS No. 37636-94-5](/img/structure/B14680715.png)
3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes a dimethyl group and an isoprenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene typically involves the reaction of specific precursors under controlled conditions. One common method involves the alkylation of a suitable precursor with an isoprenyl group in the presence of a base such as potassium carbonate (K₂CO₃) in acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activity or by acting as a ligand for certain receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 2-(2,4-Dihydroxy-5-methoxyphenyl)-3-[(2Z)-3,7-dimethyl-2,6-octadien-1-yl]-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- (6R,11S)-6,11-dimethyl-3-(3-methylbut-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
Uniqueness
What sets 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
37636-94-5 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
3,7-dimethyl-1-(3-methylbut-2-enoxy)octa-2,6-diene |
InChI |
InChI=1S/C15H26O/c1-13(2)7-6-8-15(5)10-12-16-11-9-14(3)4/h7,9-10H,6,8,11-12H2,1-5H3 |
Clé InChI |
HIRRVCGCROZFLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOCC=C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


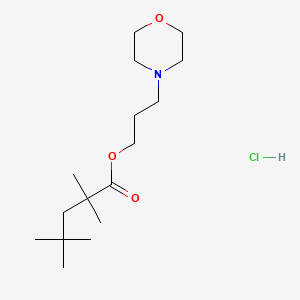
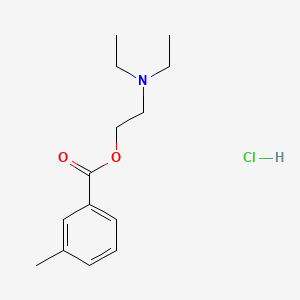

![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)
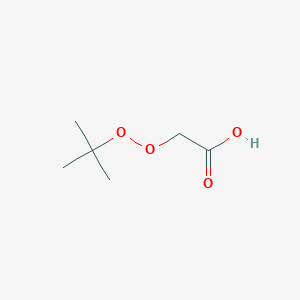
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)

![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
